3-(4-Ethoxyphenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole
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Overview
Description
3-(4-Ethoxyphenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like sulfuric acid or phosphoric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxyphenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
3-(4-Ethoxyphenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyphenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)-5-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole
- 3-(4-Methylphenyl)-5-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole
Uniqueness
Compared to similar compounds, 3-(4-Ethoxyphenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole is unique due to the presence of both ethoxy and fluorophenyl groups These functional groups contribute to its distinct chemical properties, such as increased lipophilicity and potential biological activity
Properties
Molecular Formula |
C19H15FN4O3 |
---|---|
Molecular Weight |
366.3 g/mol |
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-fluorophenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C19H15FN4O3/c1-2-25-15-9-5-12(6-10-15)18-21-16(27-24-18)11-17-22-23-19(26-17)13-3-7-14(20)8-4-13/h3-10H,2,11H2,1H3 |
InChI Key |
VUFXNOJKYCLISG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CC3=NN=C(O3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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